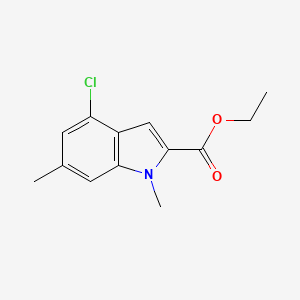
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this specific compound, the starting materials would include 4-chloro-1,6-dimethyl-2-nitrobenzene and ethyl acetoacetate. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by inhibiting specific enzymes or interacting with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have shown significant antiviral properties.
Indole-3-acetic acid: A plant hormone with various biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-Chloro-1,6-dimethyl-1H-indole-2-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole ring system with specific substitutions that contribute to its biological activity:
- Indole Core : A bicyclic structure with a fused benzene and pyrrole ring.
- Substituents :
- Chlorine atom at the 4-position.
- Methyl groups at the 1 and 6 positions.
- Carboxylate ester at the 2-position.
The molecular formula is C12H12ClN and the molecular weight is approximately 251.71 g/mol.
Antitumor Activity
Research indicates that indole derivatives, including this compound, exhibit significant antitumor properties. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Indole derivatives may induce apoptosis in cancer cells by interacting with specific proteins involved in cell survival pathways.
- Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
This compound also displays antimicrobial activity:
- Inhibition of Bacterial Growth : Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against strains like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| MRSA | 0.98 |
| Escherichia coli | Not active |
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. This compound has shown potential in reducing inflammation markers:
- Cytokine Inhibition : Studies have indicated that this compound can decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .
Interaction Studies
The interaction studies involving this compound focus on its binding affinity with various biological targets:
- Protein Binding : Initial findings suggest that this compound may interact with proteins related to cancer progression and microbial resistance. Further research is needed to elucidate these interactions fully.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other indole derivatives. Below is a comparison table highlighting key differences:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylate | Chlorine at position 5; different methylation | Different position of chlorine |
| Ethyl 4,6-Dichloro-1H-indole-2-carboxylate | Two chlorine substituents | Increased halogenation |
| 1,5-Dimethyl-1H-indole-2-carboxylic acid | Lacks ethoxy group; only carboxylic acid | No ester functionality |
Properties
Molecular Formula |
C13H14ClNO2 |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
ethyl 4-chloro-1,6-dimethylindole-2-carboxylate |
InChI |
InChI=1S/C13H14ClNO2/c1-4-17-13(16)12-7-9-10(14)5-8(2)6-11(9)15(12)3/h5-7H,4H2,1-3H3 |
InChI Key |
MVJWEGBUICPHGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=C(C=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















